7-Iodooctahydrobenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

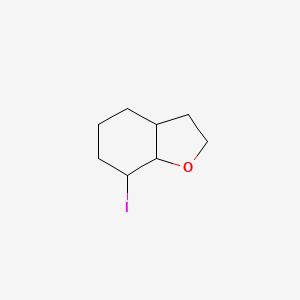

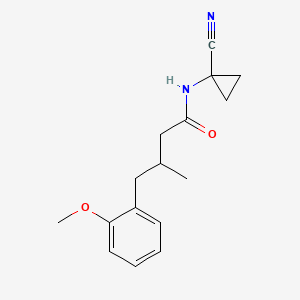

7-Iodooctahydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The iodine atom at the seventh position of the octahydrobenzofuran moiety indicates the presence of a halogen substituent, which can significantly affect the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in various studies. For instance, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids is described, which are compounds with potential analgesic properties . Another study presents a regioselective synthesis of 7-iodobenzo[b]furans using a palladium-catalyzed reaction between 1,2,3-triiodobenzenes and benzylketones . This method highlights the chemoselectivity and functional group tolerance of the reaction, making it a valuable approach for synthesizing iodinated benzofuran derivatives. Additionally, a new approach to dihydrobenzofurans based on the intramolecular trapping of benzynes generated from 7-substituted-1-aminobenzotriazoles is reported, which includes the incorporation of an iodine atom adjacent to the new ether bond .

Molecular Structure Analysis

The molecular structure of 7-Iodooctahydrobenzofuran would be characterized by the presence of a saturated benzofuran ring system with an iodine substituent. The saturation indicates that the benzene ring is fully hydrogenated, which would affect the electron distribution and reactivity of the molecule. The iodine atom would be a key functional group that could facilitate further chemical transformations through various coupling reactions .

Chemical Reactions Analysis

Iodinated benzofuran derivatives are versatile intermediates in organic synthesis. They can undergo cross-coupling reactions, such as Stille, Sonogashira, and Heck couplings, to form more complex structures . The presence of the iodine atom makes them suitable for nucleophilic substitution reactions or as electrophiles in oxidative couplings to synthesize carbazoles and dibenzofurans . The reactivity of these compounds can be further manipulated through dehydrogenation reactions, as demonstrated by the conversion of tetrahydro-β-carbolines to their aromatic forms using 2-iodoxybenzoic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Iodooctahydrobenzofuran are not detailed in the provided papers, we can infer that the presence of the iodine atom would increase the molecular weight and potentially affect the boiling point, melting point, and solubility of the compound. The saturated nature of the octahydrobenzofuran ring would make the compound less reactive than its unsaturated counterparts, but the iodine substituent would still allow for a range of chemical transformations .

Scientific Research Applications

Dopamine D2 Receptor Imaging

7-Iodooctahydrobenzofuran derivatives, specifically iodobenzofuran (IBF), have been utilized in neuropharmacology for imaging dopamine D2 receptors. Studies using [123I]IBF in nonhuman primates demonstrated its potential for measuring the binding potential, density, and affinity of dopamine D2 receptors using single-photon emission computed tomography (SPECT) (Laruelle et al., 1994). Additionally, a separate study explored the feasibility of measuring dopamine D2 binding potential with [123I]IBF in humans, further highlighting the utility of this compound in neuroimaging applications (Laruelle et al., 1994).

Drug Development for Breast Cancer

3-Acyl-5-hydroxybenzofuran derivatives, structurally related to 7-Iodooctahydrobenzofuran, have been investigated as potential anti-estrogen agents for breast cancer treatment. These compounds showed varying antiproliferative activities against human breast cancer MCF-7 cells, with Quantum Mechanics Polarized Ligand Docking (QPLD) studies supporting their binding interactions with estrogen receptor alpha (ERα) (Li et al., 2013).

Peroxidase-mediated Degradation Studies

7-Hydroxy-2,3-dihydrobenzofuran derivatives have been used to study the role of phenolic inhibitors in peroxidase-mediated degradation processes. These compounds interfered with the degradation of indoleacetic acid by horseradish peroxidase, providing insights into enzyme inhibition mechanisms and the stability of these compounds in biological reactions (Lee, 1977).

properties

IUPAC Name |

7-iodo-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-7-3-1-2-6-4-5-10-8(6)7/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROJVYJZYPMOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCOC2C(C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodooctahydrobenzofuran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

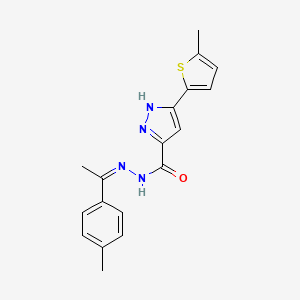

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)

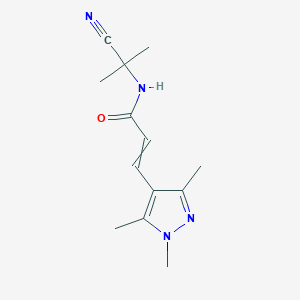

![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

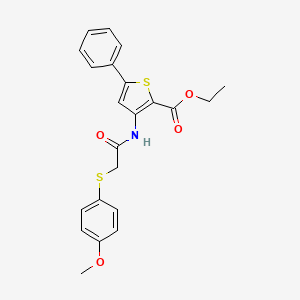

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

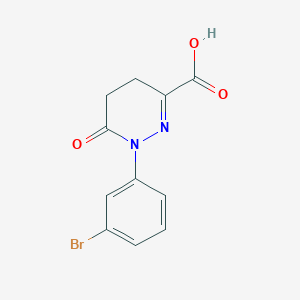

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)